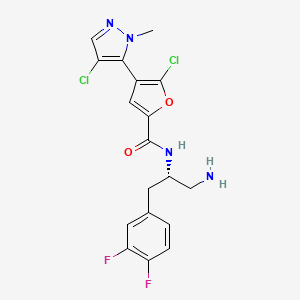
Pinometostat
Overview
Description
Pinometostat, also known as EPZ-5676, is a first-in-class, small molecule inhibitor of DOT1L . It has been used in trials studying the treatment of leukemia, acute leukemias, acute myeloid leukemia, myelodysplastic syndrome, and acute lymphocytic leukemia .
Molecular Structure Analysis
Pinometostat has a molecular formula of C30H42N8O3 . It is a small molecule inhibitor of DOT1L with sub-nanomolar affinity . The chemical structure of Pinometostat was determined using X-ray crystallographic studies .Chemical Reactions Analysis
Pinometostat demonstrated anti-tumor efficacy in xenograft models of MLL-r leukemia, with dose-dependent reductions in dimethyl lysine 79 on histone H3 (H3K79me2) as well as HOXA9 and MEIS1 transcript levels . In preclinical species, Pinometostat showed high clearance mediated largely via hepatic oxidative metabolism .Physical And Chemical Properties Analysis
Pinometostat has a molecular weight of 562.71 . It showed negligible oral bioavailability in mouse and rat, which is in line with the physicochemical property space that is generally regarded as necessary for favorable gastrointestinal absorption .Scientific Research Applications
Treatment of Acute Leukemia
Pinometostat has been used in trials studying the treatment of acute leukemia . It is a first-in-class small-molecule inhibitor of the histone methyltransferase disrupter of telomeric silencing 1-like (DOT1L). In a phase 1 study, pinometostat was evaluated for safety and efficacy in adult patients with advanced acute leukemias, particularly those involving mixed lineage leukemia (MLL) gene rearrangements (MLL-r) resulting from 11q23 translocations .
Treatment of Acute Myeloid Leukemia
Pinometostat has been used in trials studying the treatment of acute myeloid leukemia . The drug has shown modest clinical activity in adult acute leukemia .
Treatment of Myelodysplastic Syndrome
Pinometostat has been used in trials studying the treatment of myelodysplastic syndrome .
Treatment of Acute Lymphocytic Leukemia
Pinometostat has been used in trials studying the treatment of acute lymphocytic leukemia .
Combination Therapies in Leukemia
The observed safety profile of pinometostat shows potential for exploration of combination therapies in leukemia . This could open up new avenues for treating leukemia more effectively.
Understanding Treatment-Emergent Resistance
Studies have been conducted to understand the mechanisms of pinometostat treatment-emergent resistance in MLL-r leukemia . These studies can provide valuable insights into how resistance develops and how it can be overcome.
Inhibition of DOT1L Target
Pinometostat demonstrates first evidence of DOT1L target inhibition and clinical responses in a subset of MLL-r advanced leukemia patients . This could pave the way for the development of new drugs that target DOT1L.
Groundwork for Future Combination Approaches
The study of pinometostat lays the groundwork for future combination approaches in the treatment of MLL-r leukemia . This could lead to more effective treatment strategies in the future.
Mechanism of Action
Target of Action
Pinometostat, also known as EPZ-5676, is a potent and selective small molecule inhibitor of the protein methyltransferase DOT1L . DOT1L is involved in the development and maintenance of MLL-rearranged (MLL-r) leukemia through its ectopic methylation of histones associated with well-characterized leukemic genes .
Mode of Action
Pinometostat interacts with DOT1L, inhibiting its ability to methylate histones . This interaction disrupts the normal function of DOT1L, leading to changes in the expression of genes associated with leukemia . Specifically, pinometostat treatment reduces histone H3 lysine 79 methylation (H3K79me2), which is bound to the mixed lineage leukemia (MLL) fusion protein .
Biochemical Pathways
The inhibition of DOT1L by pinometostat affects the methylation of histone H3 at lysine 79 (H3K79), a process that is central to the development of MLL-r leukemia . This results in the suppression of MLL target genes, including HOXA9 and MEIS1 . These genes are critical for hematopoietic differentiation and their suppression is key to the anti-leukemic activity of pinometostat .
Pharmacokinetics
In preclinical species, pinometostat showed high clearance mediated largely via hepatic oxidative metabolism . In humans, clearance was markedly lower, leading to vertical allometry, and attributed to a high affinity binding to human alpha-1 acid glycoprotein . This difference in clearance between species suggests that the bioavailability of pinometostat may be higher in humans than in preclinical models .
Result of Action
The molecular effects of pinometostat’s action include a reduction in H3K79 methylation and a decrease in the expression of MLL target genes such as HOXA9 and MEIS1 . At the cellular level, these changes lead to selective killing of leukemia cells . In addition, pinometostat has been shown to induce E-cadherin and CD24 expression in vitro .
Action Environment
The efficacy and stability of pinometostat can be influenced by environmental factors such as the presence of drug efflux transporters. For example, increased expression of the drug efflux transporter ABCB1 (P-glycoprotein, MDR1) was identified as a primary mechanism of resistance to pinometostat in certain cell lines . This suggests that the cellular environment can significantly impact the action of pinometostat .
Safety and Hazards
Future Directions
Based on the biological activity observed in monotherapy trials and evidence of combination benefit of Pinometostat in preclinical MLL-r models, further clinical investigation of Pinometostat combinations is warranted . Novel therapeutic modalities leveraging epigenetics and epigenomics with increased precision are well positioned to advance the field and treat patients across disease areas in the coming years .
properties
IUPAC Name |
(2R,3R,4S,5R)-2-(6-aminopurin-9-yl)-5-[[[3-[2-(6-tert-butyl-1H-benzimidazol-2-yl)ethyl]cyclobutyl]-propan-2-ylamino]methyl]oxolane-3,4-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H42N8O3/c1-16(2)37(13-22-25(39)26(40)29(41-22)38-15-34-24-27(31)32-14-33-28(24)38)19-10-17(11-19)6-9-23-35-20-8-7-18(30(3,4)5)12-21(20)36-23/h7-8,12,14-17,19,22,25-26,29,39-40H,6,9-11,13H2,1-5H3,(H,35,36)(H2,31,32,33)/t17?,19?,22-,25-,26-,29-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXFOLMYKSYSZQS-XKHGBIBOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O)C4CC(C4)CCC5=NC6=C(N5)C=C(C=C6)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)N(C[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)O)C4CC(C4)CCC5=NC6=C(N5)C=C(C=C6)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H42N8O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20720950 | |
| Record name | Pinometostat | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20720950 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
562.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1380288-87-8, 1380288-88-9 | |
| Record name | Pinometostat [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1380288878 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pinometostat, trans- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1380288889 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pinometostat | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12920 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Pinometostat | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20720950 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PINOMETOSTAT | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8V9YR09EF3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | PINOMETOSTAT, TRANS- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F66X4M38G5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(S)-3-(4-(2-(4-(2-(3-chlorophenyl)-2-hydroxyethylamino)-2-oxo-1,2-dihydropyridin-3-yl)-7-methyl-1H-benzo[d]imidazol-5-yl)piperazin-1-yl)propanenitrile](/img/structure/B612115.png)
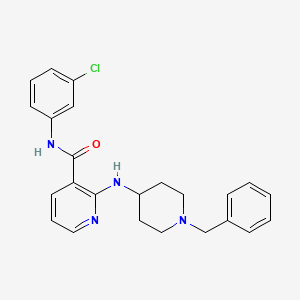
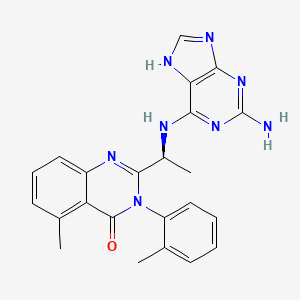
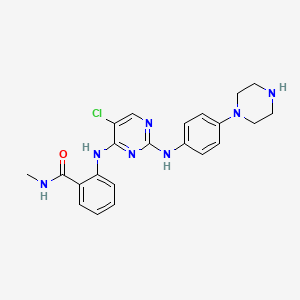
![5-(2-((4-(Methylsulfonyl)piperazin-1-yl)methyl)-8-morpholinoimidazo[1,2-a]pyrazin-6-yl)pyrimidin-2-amine](/img/structure/B612120.png)
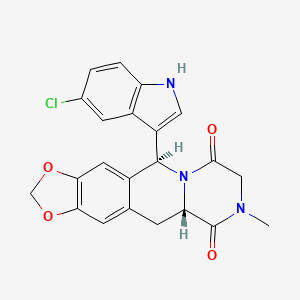



![1-(4-(3-ethyl-7-morpholino-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-yl)phenyl)-3-(4-(4-methylpiperazine-1-carbonyl)phenyl)urea](/img/structure/B612131.png)
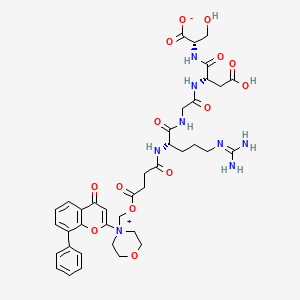
![1-[(Trans-4-Aminocyclohexyl)methyl]-N-Butyl-3-(4-Fluorophenyl)-1h-Pyrazolo[3,4-D]pyrimidin-6-Amine](/img/structure/B612134.png)
